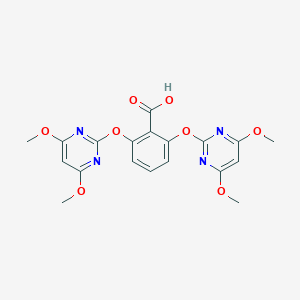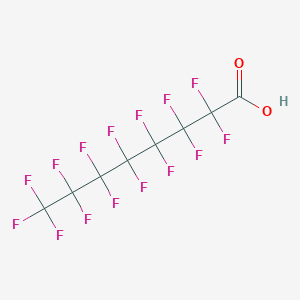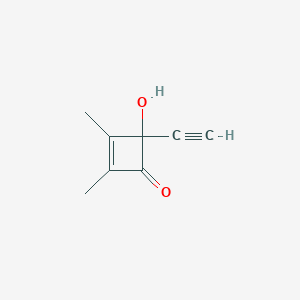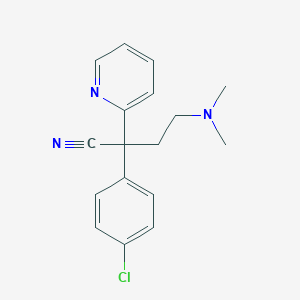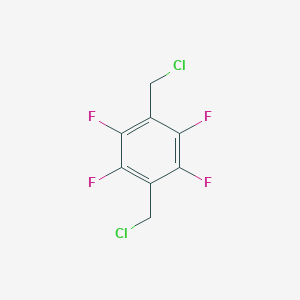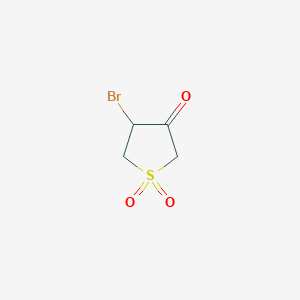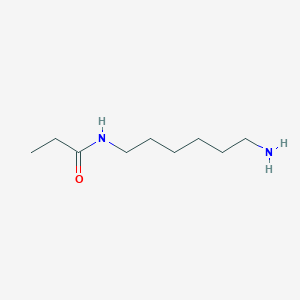
N-(6-aminohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-aminohexyl)propanamide, also known as AHAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AHAP is a derivative of propanamide and is synthesized by the reaction of 6-aminohexylamine with propanoyl chloride.
Applications De Recherche Scientifique
N-(6-aminohexyl)propanamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. N-(6-aminohexyl)propanamide has also been studied for its antibacterial properties, as it has been found to be effective against both gram-positive and gram-negative bacteria. Additionally, N-(6-aminohexyl)propanamide has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of N-(6-aminohexyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. N-(6-aminohexyl)propanamide has been found to inhibit the activity of histone deacetylases, which are involved in gene expression. N-(6-aminohexyl)propanamide has also been found to inhibit the activity of fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Effets Biochimiques Et Physiologiques
N-(6-aminohexyl)propanamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(6-aminohexyl)propanamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, N-(6-aminohexyl)propanamide has been found to increase the production of endocannabinoids, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-aminohexyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N-(6-aminohexyl)propanamide has also been found to have low toxicity in animal models, which makes it a promising candidate for further research. However, the limitations of N-(6-aminohexyl)propanamide for lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of N-(6-aminohexyl)propanamide is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-(6-aminohexyl)propanamide. One area of research could focus on the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could focus on the development of new derivatives of N-(6-aminohexyl)propanamide that have improved pharmacological properties. Additionally, research could focus on the mechanism of action of N-(6-aminohexyl)propanamide, which could lead to the development of new drugs that target specific cellular pathways. Finally, research could focus on the potential applications of N-(6-aminohexyl)propanamide in various fields, such as cancer therapy, antibacterial therapy, and anti-inflammatory therapy.
Conclusion:
In conclusion, N-(6-aminohexyl)propanamide is a chemical compound that has potential applications in various fields of scientific research. It is synthesized by the reaction of 6-aminohexylamine with propanoyl chloride and has been studied for its anticancer, antibacterial, and anti-inflammatory properties. N-(6-aminohexyl)propanamide has several advantages for lab experiments, but also has limitations such as limited solubility in water and a poorly understood mechanism of action. Future research on N-(6-aminohexyl)propanamide could focus on the development of new synthesis methods, the development of new derivatives, the mechanism of action, and potential applications in various fields.
Méthodes De Synthèse
N-(6-aminohexyl)propanamide is synthesized by the reaction of 6-aminohexylamine with propanoyl chloride. The reaction takes place in anhydrous conditions and is catalyzed by triethylamine. The product obtained is then purified by recrystallization. The yield of the reaction is around 70%.
Propriétés
Numéro CAS |
136364-63-1 |
|---|---|
Nom du produit |
N-(6-aminohexyl)propanamide |
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N-(6-aminohexyl)propanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-9(12)11-8-6-4-3-5-7-10/h2-8,10H2,1H3,(H,11,12) |
Clé InChI |
CVCQQJGUCCMIBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCCCCCN |
SMILES canonique |
CCC(=O)NCCCCCCN |
Synonymes |
Propanamide, N-(6-aminohexyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



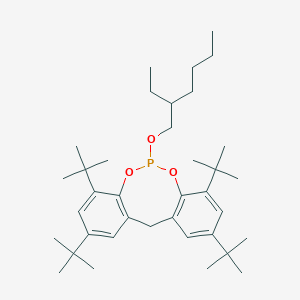
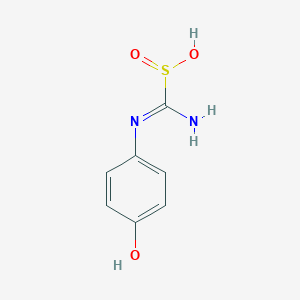
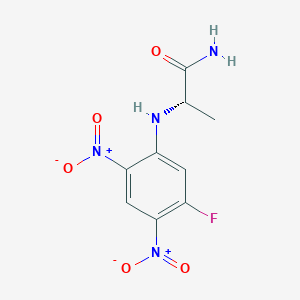
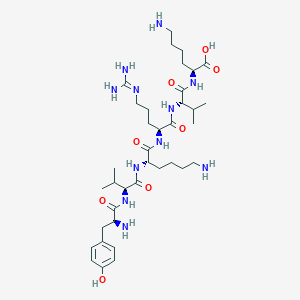
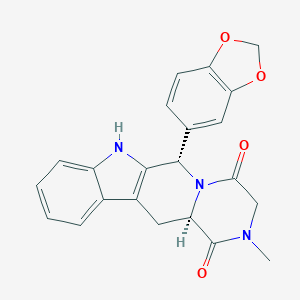
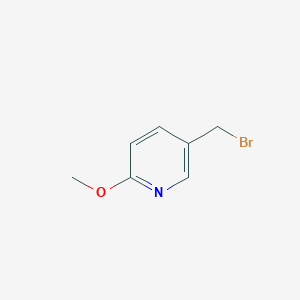
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
